molecular formula C6H5FO4 B1260900 5-Fluoromuconolactone

5-Fluoromuconolactone

Cat. No.: B1260900
M. Wt: 160.1 g/mol
InChI Key: YVULEJQYAMRENW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoromuconolactone (C₆H₅FO₃) is a fluorinated cyclic ester formed during microbial degradation of halogenated aromatic compounds, particularly fluorobenzoates. It is a key intermediate in the ortho-cleavage pathway of 3-fluorocatechol metabolism, catalyzed by catechol 1,2-dioxygenase in organisms like Klebsiella pneumoniae AWD5 . The reaction involves the conversion of 2-fluoro-cis,cis-muconate into this compound via chloromuconate cycloisomerase (EC 5.5.1.7), retaining fluorine in the product rather than releasing it as hydrofluoric acid (HF) during initial formation . Subsequent hydrolysis of this compound (Reaction ID: R08120) yields maleylacetate and HF, enabling integration into central metabolic pathways .

Properties

Molecular Formula

C6H5FO4

Molecular Weight

160.1 g/mol

IUPAC Name

2-fluoro-2-(5-oxo-2H-furan-2-yl)acetic acid

InChI

InChI=1S/C6H5FO4/c7-5(6(9)10)3-1-2-4(8)11-3/h1-3,5H,(H,9,10)

InChI Key

YVULEJQYAMRENW-UHFFFAOYSA-N

SMILES

C1=CC(=O)OC1C(C(=O)O)F

Canonical SMILES

C1=CC(=O)OC1C(C(=O)O)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogs

The following compounds are structurally or functionally related to 5-fluoromuconolactone:

Compound Name CAS Number Molecular Formula Source/Formation Pathway Enzyme Involved Reaction ID Halogen Release During Formation?
This compound Not available C₆H₅FO₃ Degradation of 3-fluorobenzoate via 3-fluorocatechol → 2-fluoro-cis,cis-muconate Chloromuconate cycloisomerase R08119 No (fluorine retained)
4-Fluoromuconolactone Not available C₆H₅FO₃ Degradation of 4-fluorobenzoate via 4-fluorocatechol → 3-fluoro-cis,cis-muconate Chloromuconate cycloisomerase Not specified No (fluorine retained)
3,5-Dichloro-2-methylmuconolactone Not available C₇H₆Cl₂O₃ Degradation of 3,5-dichloro-2-methylmuconate Dichloromuconate cycloisomerase R09215 No (chlorine retained)
Key Differences:

Halogen Position and Type: this compound and 4-fluoromuconolactone differ in fluorine substitution (C5 vs. C4 positions), influencing downstream reactivity. In contrast, 3,5-dichloro-2-methylmuconolactone contains chlorine atoms at C3 and C5, along with a methyl group at C2, enhancing steric hindrance .

Enzymatic Specificity :

  • Chloromuconate cycloisomerases (EC 5.5.1.7) act on fluorinated substrates, while dichloromuconate cycloisomerases (EC 5.5.1.11) process chlorinated substrates, reflecting substrate specificity differences .

Degradation Pathways: this compound undergoes hydrolysis to maleylacetate and HF (R08120), whereas 4-fluoromuconolactone is metabolized via similar pathways but with distinct intermediates . Chlorinated analogs like 3,5-dichloro-2-methylmuconolactone may require additional dehalogenation steps for full mineralization .

Metabolic and Ecological Implications

  • Fluorinated vs. Chlorinated Lactones: Fluorine’s high electronegativity and small atomic radius make this compound more polar than its chlorinated counterparts, affecting solubility and enzyme binding efficiency. Chlorinated lactones exhibit slower degradation rates due to stronger C-Cl bonds .
  • Toxicity: Retained halogens in lactones like this compound may confer residual toxicity until hydrolyzed, whereas non-halogenated muconolactones (e.g., from catechol degradation) are less persistent in ecosystems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoromuconolactone
Reactant of Route 2
5-Fluoromuconolactone

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